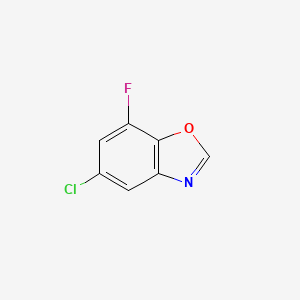
5-Chloro-7-fluoro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form oxazolone derivatives or reduction to form benzoxazoline derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxazolone derivatives.
Reduction Products: Benzoxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials, including polymers and dyes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-fluoro-1,3-benzoxazole involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of enzymes such as DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,3-benzoxazole: Lacks the fluorine atom, which may result in different biological activities.
7-Fluoro-1,3-benzoxazole: Lacks the chlorine atom, which may affect its chemical reactivity.
5,7-Dichloro-1,3-benzoxazole: Contains two chlorine atoms, which may enhance its antimicrobial properties.
Uniqueness
5-Chloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C7H3ClFNO |
|---|---|
Molekulargewicht |
171.55 g/mol |
IUPAC-Name |
5-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
InChI-Schlüssel |
DZCBTIMKSOIZRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=CO2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
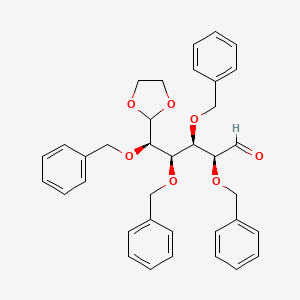
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
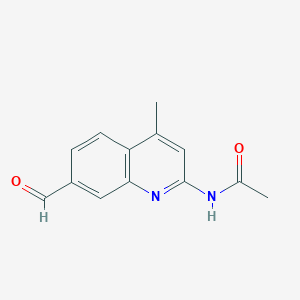
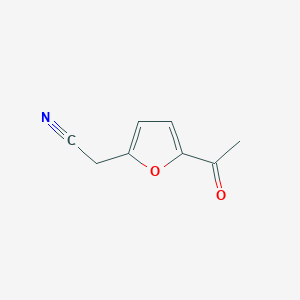
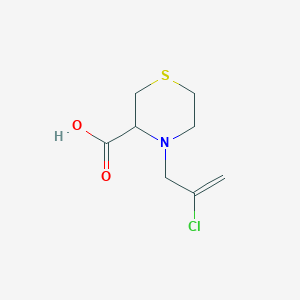


![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
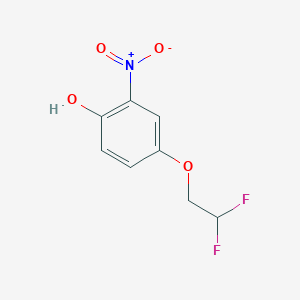
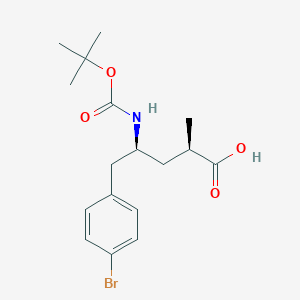
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
